molecular formula C18H15ClN2O2 B6515775 6-chloro-4-methoxy-N-(3-methylphenyl)quinoline-2-carboxamide CAS No. 950261-05-9

6-chloro-4-methoxy-N-(3-methylphenyl)quinoline-2-carboxamide

Cat. No. B6515775
CAS RN: 950261-05-9
M. Wt: 326.8 g/mol
InChI Key: SIJZKFBHLPLVFJ-UHFFFAOYSA-N
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Description

“6-chloro-4-methoxy-N-(3-methylphenyl)quinoline-2-carboxamide” is a derivative of quinoline, a heterocyclic aromatic compound. It has been studied for its potential anti-tubercular activity . It is used as an intermediate for synthesizing other compounds .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, involves several steps. One approach involves the reaction of 2-chloro 6/7/8-substituted quinoline-3-carbaldehyde with 1, 2-phenylenediamine . Another method involves the use of microwave irradiation, which is a more energy-efficient and less time-consuming process .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C11H9ClN2O2 .

properties

IUPAC Name

6-chloro-4-methoxy-N-(3-methylphenyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-4-3-5-13(8-11)20-18(22)16-10-17(23-2)14-9-12(19)6-7-15(14)21-16/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJZKFBHLPLVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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